molecular formula C9H9ClN2O2 B11727505 N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide

N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide

Cat. No.: B11727505
M. Wt: 212.63 g/mol
InChI Key: CRQYZVSUKGORJG-UHFFFAOYSA-N
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Description

N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C9H9ClN2O2. It is a type of Schiff base hydrazone, which is known for its ability to form stable complexes with transition metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through nitrogen and oxygen atoms. The compound’s biological activity, such as antimicrobial and antioxidant effects, is believed to be related to its ability to interact with cellular components and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2-Chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide

Uniqueness

N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the methoxycarbohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl N-[(2-chlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13)

InChI Key

CRQYZVSUKGORJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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